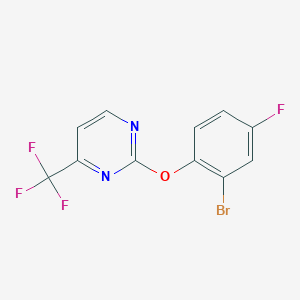
2-(2-Bromo-4-fluorophenoxy)-4-(trifluoromethyl)pyrimidine
Overview
Description
2-(2-Bromo-4-fluorophenoxy)-4-(trifluoromethyl)pyrimidine (2-BFPT) is a compound of interest in the scientific community due to its unique properties and potential applications in a variety of fields. 2-BFPT is a trifluoromethylated pyrimidine derivative, which is a type of heterocyclic compound that can be found in a variety of biological molecules, such as nucleic acids and proteins. The compound has been studied in the context of drug design, materials science, and biochemistry.
Scientific Research Applications
Cancer Research
Fluorinated pyrimidines, like 5-Fluorouracil (5-FU), are widely used in cancer treatment, treating over 2 million patients annually. Research focuses on synthesizing these compounds, including radioactive and stable isotope incorporation, to understand their metabolism and biodistribution. Studies also explore their mechanism of action, particularly how they interfere with nucleic acid structure and function, offering insights into their application in personalized medicine (Gmeiner, 2020).
Inflammation and Kinase Inhibition
Pyrimidines are explored for their role in inhibiting p38 mitogen-activated protein (MAP) kinase, a key player in proinflammatory cytokine release. The design, synthesis, and activity studies of tri- and tetra-substituted imidazole scaffolds show potential in creating selective inhibitors for therapeutic interventions in inflammation-related diseases (Scior et al., 2011).
Optoelectronic Materials
Research into quinazolines and pyrimidines extends to their use in optoelectronic materials. Their incorporation into π-extended conjugated systems has proven valuable for developing novel materials for electronic devices, luminescent elements, and photoelectric conversion elements. This highlights their potential in the creation of advanced optoelectronic devices (Lipunova et al., 2018).
Optical Sensors
Pyrimidine derivatives serve as exquisite sensing materials due to their ability to form coordination and hydrogen bonds, making them suitable for use as optical sensors. They have been applied in detecting various analytes, showcasing the versatility of pyrimidines in sensor technology (Jindal & Kaur, 2021).
Anti-inflammatory Research
Pyrimidines show significant anti-inflammatory effects by inhibiting the expression and activity of vital inflammatory mediators. This suggests their potential in developing new anti-inflammatory agents with minimized toxicity (Rashid et al., 2021).
properties
IUPAC Name |
2-(2-bromo-4-fluorophenoxy)-4-(trifluoromethyl)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H5BrF4N2O/c12-7-5-6(13)1-2-8(7)19-10-17-4-3-9(18-10)11(14,15)16/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APWOYASXOGSQBC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)Br)OC2=NC=CC(=N2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H5BrF4N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Bromo-4-fluorophenoxy)-4-(trifluoromethyl)pyrimidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![9-Phenyl-9H,9'H-[3,3']bicarbazolyl](/img/structure/B1457222.png)

![4-Chloro-5-methyl-5H-pyrrolo[2,3-d]pyrimidin-6(7H)-one](/img/structure/B1457224.png)
![4-[4-(4,4,5,5-Tetramethyl[1,3,2]dioxaborolan-2-yl)benzyl]thiomorpholine 1,1-dioxide](/img/structure/B1457225.png)
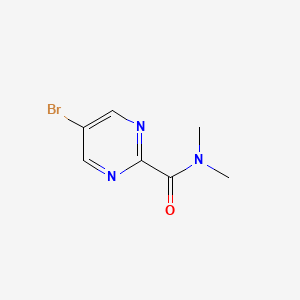
![[2-(4-Bromo-pyrazol-1-yl)-ethyl]-methyl-carbamic acid tert-butyl ester](/img/structure/B1457230.png)
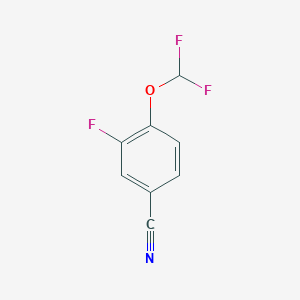
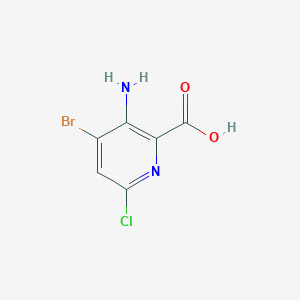
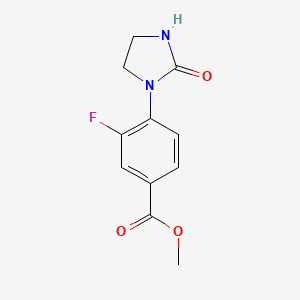
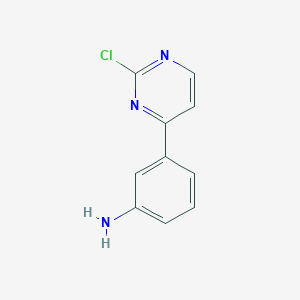
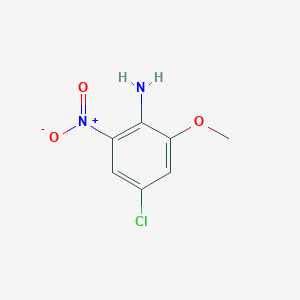
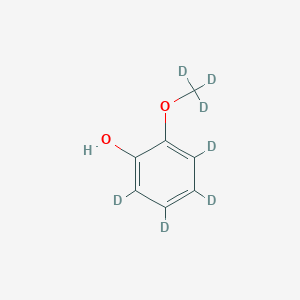
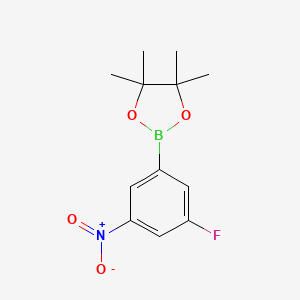
![6-(Trifluoromethyl)-[1,2,4]triazolo[1,5-A]pyridin-2-amine](/img/structure/B1457245.png)